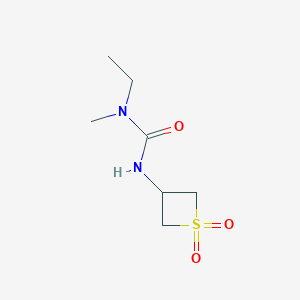
3-(1,1-Dioxidothietan-3-yl)-1-ethyl-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Dioxidothietan-3-yl)-1-ethyl-1-methylurea is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and is further characterized by the presence of a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidothietan-3-yl)-1-ethyl-1-methylurea typically involves the reaction of 3-bromothietane 1,1-dioxide with appropriate amines under controlled conditions. For instance, the reaction can be carried out in the presence of triethylamine in a solvent such as tetrahydrofuran at room temperature . The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxidothietan-3-yl)-1-ethyl-1-methylurea undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the urea moiety in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted urea derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,1-Dioxidothietan-3-yl)-1-ethyl-1-methylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxidothietan-3-yl)-1-ethyl-1-methylurea involves its interaction with specific molecular targets. The thietane ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The urea moiety can form hydrogen bonds with biological molecules, further influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
- 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
Uniqueness
3-(1,1-Dioxidothietan-3-yl)-1-ethyl-1-methylurea is unique due to its specific combination of a thietane ring and a urea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-(1,1-dioxothietan-3-yl)-1-ethyl-1-methylurea |
InChI |
InChI=1S/C7H14N2O3S/c1-3-9(2)7(10)8-6-4-13(11,12)5-6/h6H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
WNJTYTWZRIEXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















